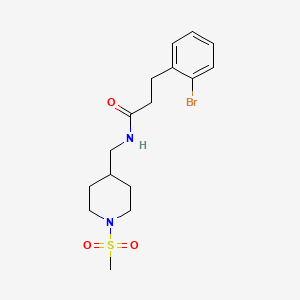

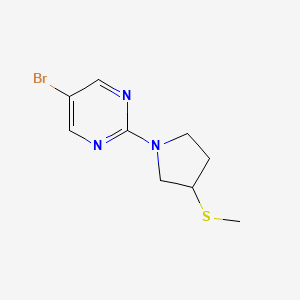

![molecular formula C14H11F3N2O B2408037 N-methyl-2-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide CAS No. 1092345-87-3](/img/structure/B2408037.png)

N-methyl-2-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-2-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide is a useful research compound. Its molecular formula is C14H11F3N2O and its molecular weight is 280.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiallergic Applications

Honma et al. (1983) investigated a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which are structurally similar to the queried compound. They focused on the effects of substituents on benzene and pyridine rings on antiallergic activity. One compound in this series showed significant potency as an antiallergic agent, demonstrating 85 times more potency than disodium cromoglycate (Honma et al., 1983).

Gene Expression Inhibition

Palanki et al. (2000) conducted structure-activity relationship studies on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1), an inhibitor of NF-kappaB and AP-1 transcription factors. Their findings highlighted the critical role of the carboxamide group at the 5-position for activity and provided insights into potential oral bioavailability improvements (Palanki et al., 2000).

Antifungal Activity

Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. These compounds were tested against various phytopathogenic fungi, with some showing moderate antifungal activities. This research underscores the potential of structurally related compounds in combating fungal infections (Wu et al., 2012).

Antineoplastic Properties

Gong et al. (2010) studied the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study identified the main metabolites of flumatinib, providing insights into its metabolic pathways in humans. This research is relevant for understanding the pharmacokinetics of similar compounds in antineoplastic applications (Gong et al., 2010).

Hyperglycemic-Hypoglycemic Activity

Yeung et al. (1987) synthesized a group of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides to explore their effects on blood glucose levels. Their findings revealed variations in hyperglycemic and hypoglycemic activities, depending on the position and properties of substituents, highlighting the potential of similar compounds in glucose regulation (Yeung et al., 1987).

Mecanismo De Acción

Mode of Action

Based on the mode of action of similar compounds, it may inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to cell death.

Pharmacokinetics

The compound’s melting point is 87 °c, and its predicted boiling point is 2658±130 °C . These properties may influence its bioavailability.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide are not fully understood yet. It is known that the compound plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide on various types of cells and cellular processes are not well-documented. It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide is not fully understood. It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide in laboratory settings are not well-documented. It is known that the compound’s stability, degradation, and long-term effects on cellular function are areas of active research .

Dosage Effects in Animal Models

The effects of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide is involved in are not well-understood. It is known that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide within cells and tissues are not well-documented. It is known that the compound may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide and any effects on its activity or function are not well-understood. It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c1-18-13(20)11-5-3-2-4-10(11)12-7-6-9(8-19-12)14(15,16)17/h2-8H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTJJKFSMZRKHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)

![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)

![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)

![(3-(1H-tetrazol-1-yl)phenyl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407976.png)